molecular formula C14H9FN4 B057495 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 256376-65-5

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Cat. No. B057495
CAS RN: 256376-65-5
M. Wt: 252.25 g/mol
InChI Key: CSUUGTRFBZTTQW-UHFFFAOYSA-N
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Description

“1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C14H9FN4. It has a molecular weight of 252.246 . This compound is a key intermediate for the preparation of certain pharmaceuticals .


Synthesis Analysis

A new approach for the synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material. The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol. N-1 benzylation of this compound afforded 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, whose structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Molecular Structure Analysis

The structure of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .


Chemical Reactions Analysis

The synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” involves several chemical reactions, including hydrazinolysis, intramolecular substitution, and N-1 benzylation .

Scientific Research Applications

Pharmaceutical Research

This compound is part of the pyrazolopyridine class, which has been extensively studied for its potential in creating new pharmaceuticals. The structural similarity to purine bases like adenine and guanine makes it a valuable scaffold for developing drugs that can modulate purinergic receptors, which are implicated in a variety of diseases .

Antiviral Agents

Research indicates that derivatives of pyrazolopyridine exhibit antiviral properties. This compound could serve as a precursor for synthesizing new antiviral agents, especially considering the ongoing need for novel treatments against emerging viral pathogens .

Anticancer Activity

The pyrazolopyridine nucleus is a common feature in molecules with anticancer activity. Modifying the 1-(2-fluorobenzyl) group could lead to the development of new chemotherapeutic agents, potentially offering improved selectivity and reduced side effects .

Neurological Disorders

Compounds with this core structure have been explored for their neuroprotective effects. They may hold promise in the treatment of neurodegenerative diseases by modulating key pathways involved in neuronal survival and death .

Anti-Inflammatory Applications

The anti-inflammatory potential of pyrazolopyridine derivatives has been documented. This compound could be used to synthesize new anti-inflammatory drugs that might be more effective or have fewer gastrointestinal side effects compared to current medications .

Material Science

Beyond biomedical applications, this compound’s unique structure could be utilized in material science, particularly in the development of organic semiconductors or as a ligand in metal-organic frameworks for catalysis or gas storage .

Analytical Chemistry

In analytical chemistry, fluorescent probes based on pyrazolopyridine derivatives can be synthesized. These probes can be used for detecting various ions or molecules, which is crucial in environmental monitoring and diagnostics .

Agricultural Chemistry

Lastly, the indole moiety present in this compound is structurally related to plant growth hormones. Derivatives could be synthesized to explore their use as growth promoters or protectants in agriculture .

Safety and Hazards

While specific safety and hazard information for “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The compound “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is a key intermediate for the preparation of certain pharmaceuticals . Therefore, future research may focus on optimizing its synthesis process and exploring its potential applications in the pharmaceutical industry.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUUGTRFBZTTQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

CAS RN

256376-65-5
Record name 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36.1 g (133 mmol) of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide from Example 3A are dissolved in 330 ml of THF, and 27 g (341 mmol) of pyridine are added. Then, over the course of 10 minutes, 47.76 ml (71.66 g, 341 mmol) of trifluoroacetic anhydride are added, during which the temperature rises to 40° C. The mixture is stirred at room temperature overnight. It is then added to 1 l of water and extracted three times with 0.5 l of ethyl acetate each time. The organic phase is washed with saturated sodium bicarbonate solution and with 1N hydrochloric acid, dried with magnesium sulphate and concentrated in a rotary evaporator.
Quantity
36.1 g
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
47.76 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in pharmaceutical synthesis?

A1: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) serves as a crucial intermediate in the synthesis of riociguat []. Riociguat is a medication used for the treatment of certain cardiovascular conditions. Understanding the synthesis of key intermediates like compound 9 is essential for developing efficient and cost-effective production methods for pharmaceuticals like riociguat.

Q2: What novel synthetic route for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is described in the research?

A2: The research presents a new four-step synthetic route for producing compound 9, starting with commercially available methyl 2-chloronicotinate []. This approach features a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol, followed by regioselective N1-benzylation to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. The final step utilizes a Pd-catalyzed cyanation of a novel intermediate, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, to produce the target compound 9. This method offers an alternative to existing procedures and may provide advantages in terms of yield, cost, or environmental impact.

Q3: How was the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol confirmed in the study?

A3: The researchers utilized a combination of techniques to confirm the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, including ¹H NMR, ¹³C NMR, MS, and single-crystal X-ray crystallography []. This multi-faceted approach ensured a thorough structural characterization of this key intermediate.

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